7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide, commonly known as CCT018159, is a small molecule compound that has been extensively researched for its potential therapeutic applications.
Scientific Research Applications
CCT018159 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been evaluated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of CCT018159 is not fully understood, but it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that play a role in the regulation of gene expression, and inhibition of HDAC activity can lead to changes in gene expression patterns that can result in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
CCT018159 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
CCT018159 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and modified, which makes it a useful tool for studying the role of HDAC inhibition in various biological processes. However, there are also some limitations to using CCT018159 in lab experiments. It has relatively low potency compared to other HDAC inhibitors, which can make it less effective in some applications. Additionally, it has poor solubility in water, which can make it difficult to work with in some experimental systems.
Future Directions
There are several future directions for research on CCT018159. One area of interest is the development of more potent analogs of CCT018159 that can be used in cancer therapy. Another area of interest is the evaluation of CCT018159 in combination with other anti-cancer agents, as well as in combination with radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of CCT018159 and its effects on gene expression and cellular signaling pathways.
Synthesis Methods
CCT018159 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzoyl chloride with 2-fluoroaniline to form the intermediate 2-(2-fluorophenyl)benzoyl chloride. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone intermediate, which is cyclized to form the final product, CCT018159.
properties
IUPAC Name |
7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2OS/c19-14-6-2-1-5-13(14)17-9-10-22(11-12-24-17)18(23)21-16-8-4-3-7-15(16)20/h1-8,17H,9-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPFYVBQDBRCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.